molecular formula C19H27N5O B12267118 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine

4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B12267118
M. Wt: 341.5 g/mol
InChI Key: CCGLLUIYPDJBIL-UHFFFAOYSA-N
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Description

  • React the piperazine derivative with 3-methoxybenzyl chloride.
  • Conditions: Use of solvents like acetonitrile and catalysts like potassium carbonate (K2CO3).
  • Step 3: Formation of Pyrimidine Ring

    • Cyclize the intermediate with appropriate reagents to form the pyrimidine ring.
    • Conditions: Use of solvents like ethanol and heating under reflux.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like column chromatography and recrystallization.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps

    • Step 1: Preparation of Piperazine Derivative

      • React piperazine with an appropriate alkylating agent to introduce the desired substituents.
      • Conditions: Use of solvents like dichloromethane (DCM) and bases like triethylamine (TEA).

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
      • Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
    • Reduction

      • Reduction reactions can occur at the pyrimidine ring or the piperazine ring.
      • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Substitution

      • The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
      • Common reagents: Alkyl halides, acyl chlorides.

    Major Products

      Oxidation: Formation of phenolic derivatives.

      Reduction: Formation of reduced piperazine or pyrimidine derivatives.

      Substitution: Formation of various substituted piperazine derivatives.

    Scientific Research Applications

    Chemistry

      Catalysis: The compound can be used as a ligand in catalytic reactions.

      Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biology

      Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmission.

      Receptor Binding: It can bind to various receptors in the body, influencing biological pathways.

    Medicine

      Drug Development: The compound is being explored for its potential as a therapeutic agent in treating neurological disorders.

      Pharmacokinetics: Studies are being conducted to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

    Industry

      Material Science: The compound can be used in the development of new materials with specific properties.

    Mechanism of Action

    The mechanism of action of 4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter degradation, leading to increased levels of neurotransmitters in the synaptic cleft.

    Molecular Targets and Pathways

      Receptors: The compound can bind to G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

      Enzymes: It can inhibit enzymes like acetylcholinesterase, affecting neurotransmission.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine
    • 4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine

    Uniqueness

    4-{4-[(3-methoxyphenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can enhance the compound’s solubility and bioavailability, making it a more effective therapeutic agent compared to its analogs.

    Properties

    Molecular Formula

    C19H27N5O

    Molecular Weight

    341.5 g/mol

    IUPAC Name

    4-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

    InChI

    InChI=1S/C19H27N5O/c1-15-12-18(21-19(20-15)22(2)3)24-10-8-23(9-11-24)14-16-6-5-7-17(13-16)25-4/h5-7,12-13H,8-11,14H2,1-4H3

    InChI Key

    CCGLLUIYPDJBIL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=CC(=CC=C3)OC

    Origin of Product

    United States

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